molecular formula C16H25N5O6 B1436193 dihydrozeatin-9-b-D-glucoside CAS No. 73263-99-7

dihydrozeatin-9-b-D-glucoside

Cat. No.: B1436193
CAS No.: 73263-99-7
M. Wt: 383.4 g/mol
InChI Key: DRPMMLWYLAPTPK-UFZVAZPKSA-N
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Description

Dihydrozeatin-9-b-D-glucoside is a cytokinin, a class of plant hormones that promote cell division and growth. This compound is a glucoside derivative of dihydrozeatin, which is itself a derivative of zeatin, a naturally occurring cytokinin. Cytokinins like this compound play crucial roles in various plant growth and developmental processes, including cell division, shoot and root growth, and leaf senescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrozeatin-9-b-D-glucoside typically involves the glycosylation of dihydrozeatin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to dihydrozeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated glucose derivatives, such as glucose pentaacetate, in the presence of catalysts like Lewis acids .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for glycosylation. These methods are advantageous due to their specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Dihydrozeatin-9-b-D-glucoside can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound ketone, while reduction can revert it to its original form .

Scientific Research Applications

Dihydrozeatin-9-b-D-glucoside has several applications in scientific research:

Mechanism of Action

Dihydrozeatin-9-b-D-glucoside exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of cytokinin-responsive genes. These genes regulate various physiological processes, including cell division, nutrient mobilization, and stress responses. The molecular targets include histidine kinases and response regulators that mediate the cytokinin signaling pathway .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glycosylation pattern, which affects its stability, solubility, and biological activity. The glucose moiety enhances its transport and storage within plant tissues, making it a more stable and effective cytokinin compared to its non-glycosylated counterparts .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPMMLWYLAPTPK-UFZVAZPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346460
Record name Dihydrozeatin-9-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73263-99-7
Record name Dihydrozeatin-9-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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